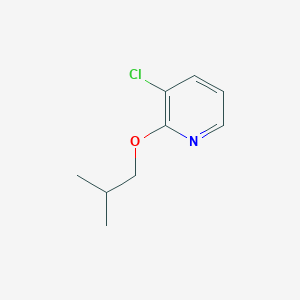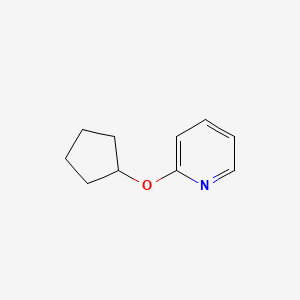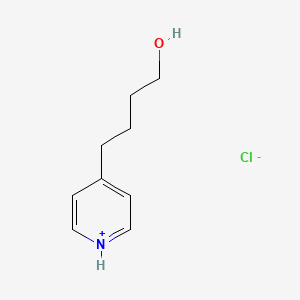
3-氯-2-异丁氧基吡啶
描述
3-Chloro-2-isobutoxypyridine is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-isobutoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-isobutoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
包括类似于3-氯-2-异丁氧基吡啶的化合物的氯羟基吡啶研究揭示了它们的结构和能量学见解。这项研究对于理解这些化合物在各种化学应用中很有用的热力学性质非常重要(Miranda, Matos, & Morais, 2013).
与3-氯-2-异丁氧基吡啶密切相关的氯吡啶的锂化研究探索了锂化过程中涉及的途径和机制。这种知识对于合成化学至关重要,尤其是在开发新的化学合成方面(Gros, Choppin, & Fort, 2003).
3-氯甲基吡啶基联吡啶面三羰基铼,一种氯吡啶衍生物,已被研究其在荧光显微镜中的潜力,特别是用于靶向线粒体。这可能对生物成像和诊断产生重大影响(Amoroso et al., 2008).
2-氯-5-三氯甲基吡啶的分离和纯化,一种与3-氯-2-异丁氧基吡啶相关的化合物,已被探索其在生产药品和农药中的重要性。这突出了该化合物在重要产品工业生产中的作用(Su Li, 2005).
包括氯硝基吡啶在内的吡啶中的亲核取代研究提供了对反应动力学和机理的见解。这项研究对于理解和优化涉及吡啶衍生物的化学反应至关重要(Hamed, 1997).
对吡啶衍生物(如2-氯-5-甲基吡啶-3-烯烃衍生物)的抗菌活性研究强调了这些化合物在开发新型抗菌剂中的潜力(Gangadasu et al., 2009).
属性
IUPAC Name |
3-chloro-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6-12-9-8(10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSATVIEYIFACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







amine](/img/structure/B7892616.png)
![7-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7892624.png)

![Methyl 2-[4-(hydroxymethyl)phenyl]sulfanylacetate](/img/structure/B7892642.png)



![(1R,5S)-Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B7892677.png)

